L-Noradrenaline bitartrate

Catalog No.
S537492
CAS No.
51-40-1
M.F
C12H17NO9
M. Wt
319.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Noradrenaline bitartrate

CAS Number

51-40-1

Product Name

L-Noradrenaline bitartrate

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C12H17NO9

Molecular Weight

319.26 g/mol

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1

InChI Key

WNPNNLQNNJQYFA-YIDNRZKSSA-N

SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

solubility

Soluble in DMSO

Synonyms

Arterenol, Levarterenol, Levonor, Levonorepinephrine, Levophed, Levophed Bitartrate, Noradrénaline tartrate renaudin, Noradrenaline, Noradrenaline Bitartrate, Norepinephrin d-Tartrate (1:1), Norepinephrine, Norepinephrine Bitartrate, Norepinephrine d-Tartrate (1:1), Norepinephrine Hydrochloride, Norepinephrine Hydrochloride, (+)-Isomer, Norepinephrine Hydrochloride, (+,-)-Isomer, Norepinephrine l-Tartrate (1:1), Norepinephrine l-Tartrate (1:1), (+,-)-Isomer, Norepinephrine l-Tartrate (1:1), Monohydrate, Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer, Norepinephrine l-Tartrate (1:2), Norepinephrine l-Tartrate, (+)-Isomer, Norepinephrine, (+)-Isomer, Norepinephrine, (+,-)-Isomer

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound L-Noradrenaline bitartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169106. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding nervous system function

    Researchers can use L-noradrenaline bitartrate to study how neurons communicate in the brain. By stimulating specific receptors, scientists can investigate the role of noradrenergic signaling in behaviors like attention, learning, and memory [Source: National Institutes of Health (.gov) on Norepinephrine Systems ].

  • Modelling neurological disorders

    L-noradrenaline bitartrate can be used to model certain neurological conditions where norepinephrine signaling is impaired. For instance, researchers may use it to study depression or ADHD in animal models [Source: Behavioural Brain Research Journal on Chronic L-647, N-(ethyl)-2-chloro-phenyl-N-methyl-ethylamine hydrochloride, infusion into the ventral tegmental area reduces glutamate release in the nucleus accumbens of rats ].

  • Investigating cardiovascular function

    L-noradrenaline bitartrate can be used to study how blood pressure and heart rate are regulated. Since it acts as a vasopressor, researchers can examine its effects on blood vessel constriction and cardiac output [Source: Biosynth on L-Noradrenaline bitartrate monohydrate ].

L-Noradrenaline bitartrate, also known as norepinephrine bitartrate, is a salt form of the endogenous catecholamine norepinephrine. It is characterized by the molecular formula C12H19NO10C_{12}H_{19}NO_{10} and a molecular weight of approximately 337.28 g/mol. This compound plays a crucial role in the sympathetic nervous system, functioning primarily as a neurotransmitter and hormone. It is synthesized from the amino acid tyrosine and is involved in various physiological processes, including the regulation of blood pressure and heart rate during stress responses .

L-Noradrenaline bitartrate is formed through the reaction of norepinephrine with tartaric acid, resulting in a stable salt. The primary chemical reaction can be summarized as follows:

Norepinephrine+Tartaric AcidL Noradrenaline Bitartrate\text{Norepinephrine}+\text{Tartaric Acid}\rightarrow \text{L Noradrenaline Bitartrate}

In biological systems, norepinephrine undergoes metabolic transformations primarily via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to various metabolites that can influence physiological responses .

L-Noradrenaline bitartrate exhibits significant biological activity as an agonist for adrenergic receptors, specifically:

  • Alpha-1 adrenergic receptors: Involved in vasoconstriction and increased peripheral resistance.
  • Alpha-2 adrenergic receptors: Modulates neurotransmitter release and has inhibitory effects.
  • Beta-1 adrenergic receptors: Primarily affects cardiac function, increasing heart rate and contractility.

Through these interactions, L-noradrenaline bitartrate plays a vital role in the "fight-or-flight" response, enhancing alertness, increasing heart rate, and mobilizing energy stores .

The synthesis of L-noradrenaline bitartrate typically involves the following steps:

  • Synthesis of Norepinephrine:
    • Norepinephrine is synthesized from tyrosine through enzymatic processes involving phenylalanine hydroxylase, tyrosine hydroxylase, and dopamine β-hydroxylase.
  • Formation of Bitartrate Salt:
    • Norepinephrine is then reacted with tartaric acid under controlled conditions to form L-noradrenaline bitartrate. This process may involve adjusting pH and temperature to ensure complete reaction and crystallization .

Studies on L-noradrenaline bitartrate have shown its interactions with various pharmacological agents:

  • Agonistic Interactions: It enhances the effects of sympathomimetic drugs.
  • Antagonistic Interactions: It can be inhibited by beta-blockers or alpha antagonists, which are often used therapeutically to manage conditions like hypertension or anxiety disorders .

L-Noradrenaline bitartrate shares similarities with several other compounds within the catecholamine family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaPrimary UseKey Differences
EpinephrineC₉H₁₃NO₃Emergency treatment for anaphylaxisMore potent vasoconstrictor than L-noradrenaline
DopamineC₈H₁₁NO₂Treatment of Parkinson's diseasePrecursor to norepinephrine; different receptor activity
IsoproterenolC₁₁H₁₅NO₃BronchodilatorSelective beta agonist; less effect on blood pressure
PhenylephrineC₉H₁₃NO₂Nasal decongestantPrimarily alpha agonist; minimal CNS effects

L-Noradrenaline bitartrate stands out due to its dual role as both a neurotransmitter and hormone, making it essential for understanding both peripheral and central nervous system functions .

L-Noradrenaline bitartrate, a salt form of the endogenous catecholamine norepinephrine, emerged from early 20th-century research on adrenal gland extracts. The compound’s discovery is intertwined with the isolation of epinephrine (adrenaline), first achieved by John Jacob Abel in 1899 and Jokichi Takamine in 1901. Norepinephrine itself was identified in 1907 as both a biosynthetic precursor to epinephrine and a neurotransmitter, a finding that expanded understanding of sympathetic nervous system function.

The resolution of racemic norepinephrine into its enantiomers was pioneered in the mid-20th century. The U.S. Patent US2774789 (1956) detailed the use of optically active acids like tartaric acid to isolate (R)-(-)-norepinephrine, marking a milestone in stereochemical purification. Ulf von Euler’s 1946 confirmation of norepinephrine as the principal sympathetic neurotransmitter solidified its physiological significance.

Nomenclature Evolution and Synonymous Terminology

The compound’s nomenclature reflects historical and regional preferences. The International Nonproprietary Name (INN) norepinephrine contrasts with the British Approved Name (BAN) noradrenaline, a distinction rooted in early 20th-century debates between "adrenaline" (UK) and "epinephrine" (US). Systematic chemical names include:

  • (−)-α-(Aminomethyl)-3,4-dihydroxybenzyl alcohol tartrate (1:1) monohydrate
  • 4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol (2R,3R)-2,3-dihydroxybutanedioate.

Synonymous terms span pharmacological and chemical contexts:

  • Pharmacological: Levophed (trade name), Arterenol, Levarterenol
  • Chemical: L-Norepinephrine bitartrate monohydrate, (−)-Noradrenaline hydrogen tartrate.

Position within Catecholamine Research

L-Noradrenaline bitartrate occupies a central role in catecholamine biochemistry. Biosynthesis proceeds via the enzymatic pathway:
$$
\text{L-Tyrosine} \xrightarrow{\text{Tyrosine hydroxylase}} \text{L-DOPA} \xrightarrow{\text{DOPA decarboxylase}} \text{Dopamine} \xrightarrow{\text{Dopamine β-hydroxylase}} \text{Norepinephrine}
$$
As a neurotransmitter, norepinephrine mediates sympathetic "fight-or-flight" responses through α- and β-adrenergic receptors. Its tartrate salt form enhances stability for experimental and clinical use, enabling precise dosing in physiological studies.

Historical Applications in Biochemical Research

Early 20th-century researchers utilized norepinephrine to explore autonomic nervous system function. Key applications include:

Neurotransmission Mechanisms

  • von Euler’s 1946 demonstration of norepinephrine as the sympathetic neurotransmitter advanced understanding of synaptic transmission.
  • Studies on adrenergic autoreceptors (1970s) revealed presynaptic feedback mechanisms regulating norepinephrine release.

Immune System Modulation

  • Norepinephrine’s binding to β2-adrenergic receptors on lymphocytes was shown to influence immune cell trafficking and cytokine production.
  • Experimental models linked elevated prefrontal cortex norepinephrine levels to stress-induced behavioral changes.

Cardiovascular Physiology

  • Research on septic shock demonstrated norepinephrine’s efficacy in restoring mean arterial pressure via α1-adrenergic receptor-mediated vasoconstriction.
  • Isotope-labeled norepinephrine facilitated mapping of sympathetic innervation in organs.

Synthesis and Structural Characterization

Chemical Synthesis Pathways

Two primary synthetic routes dominate industrial production:

  • Cyanohydrin Route

    • 3,4-Dihydroxybenzaldehyde reacts with hydrogen cyanide to form cyanohydrin (C$$7$$H$$7$$NO$$_3$$).
    • Subsequent reduction yields racemic norepinephrine.
  • Nitromethane Condensation

    • Diacetylated 3,4-dihydroxybenzaldehyde condenses with nitromethane, producing (3,4-diacetoxyphenyl)-2-nitroethanol.
    • Hydrogenation and hydrolysis yield the free base, resolved via tartaric acid.

Stereochemical Resolution

Racemic mixtures are resolved using chiral acids. The (R)-enantiomer’s pharmacological activity drove the adoption of tartaric acid for large-scale separation, achieving enantiomeric excess >99%.

Analytical Characterization

  • Molecular Formula: C$${12}$$H$${19}$$NO$$_{10}$$ (monohydrate)
  • Optical Rotation: [α]$$_D$$ +41.3° (water, 4% w/v)
  • Spectroscopic Data: UV-Vis absorption maxima at 280 nm (catechol ring).

Role in Modern Biochemical Research

Adrenergic Receptor Studies

  • Norepinephrine’s affinity for α1 (K$$d$$ ≈ 1–10 μM) and β1 (K$$d$$ ≈ 0.1–1 μM) receptors underpins research into G protein-coupled receptor signaling.
  • Transgenic mouse models lacking adrenergic receptors elucidate norepinephrine’s role in cognition and emotion.

Stress Response Models

  • Chronic social isolation upregulates prefrontal cortex α1-adrenergic receptors, linking norepinephrine dysregulation to anxiety-like behaviors.
  • Microdialysis studies correlate extracellular norepinephrine levels with hypothalamic-pituitary-adrenal axis activation.

L-Noradrenaline bitartrate exists in two primary forms: the anhydrous form and the monohydrate form, each with distinct molecular formulas and weights. The anhydrous form possesses the molecular formula C₁₂H₁₇NO₉ with a molecular weight of 319.26 grams per mole [1] [2]. The more commonly encountered monohydrate form exhibits the molecular formula C₁₂H₁₉NO₁₀ and a corresponding molecular weight of 337.28 grams per mole [3] [4].

The compound represents a salt formed between L-noradrenaline (norepinephrine) and tartaric acid in a 1:1 stoichiometric ratio, with the monohydrate form incorporating one molecule of water of crystallization [3] [5]. The structural composition can be expressed as the combination of the noradrenaline component (C₈H₁₁NO₃) with the tartaric acid component (C₄H₆O₆), plus water in the case of the monohydrate [3] [4].

The Chemical Abstracts Service (CAS) registry numbers distinguish between these forms: 51-40-1 for the anhydrous bitartrate salt and 108341-18-0 for the monohydrate form [1] [2] [3] [4]. These registry numbers serve as unique identifiers for regulatory and research purposes, enabling precise identification across different pharmaceutical and scientific applications.

PropertyValueReference
Molecular Formula (anhydrous)C₁₂H₁₇NO₉ [1] [2]
Molecular Formula (monohydrate)C₁₂H₁₉NO₁₀ [3] [4]
Molecular Weight (anhydrous)319.26 g/mol [1] [2]
Molecular Weight (monohydrate)337.28 g/mol [3] [4]
CAS Registry Number (anhydrous)51-40-1 [1] [2]
CAS Registry Number (monohydrate)108341-18-0 [3] [4]

Stereochemical Configuration and Chirality

L-Noradrenaline bitartrate exhibits significant stereochemical complexity due to the presence of multiple chiral centers within both the noradrenaline and tartaric acid components. The noradrenaline moiety contains one chiral center at the benzylic carbon atom, specifically at the carbon bearing both the hydroxyl group and the aminoethyl side chain [6] [7]. This chiral center adopts the R-configuration in the naturally occurring L-(-) form of noradrenaline [6] [7] [8].

The tartaric acid component contributes two additional chiral centers at the C-2 and C-3 positions, both of which possess the R-configuration in the form used for pharmaceutical salt formation [1] [9] [10]. This results in the (2R,3R)-tartaric acid configuration, which is the naturally occurring L-(+)-tartaric acid enantiomer [9] [10]. The combination of these stereochemical elements creates a diastereomeric salt with well-defined three-dimensional molecular architecture.

The compound exhibits levorotatory optical activity, with a specific rotation [α]₂₀/D of -10.0 to -12.0 degrees when measured at a concentration of 5 grams per 100 milliliters in water [3] [11]. This negative optical rotation confirms the predominance of the L-(-) enantiomer and indicates high enantiomeric purity. Modern analytical techniques have demonstrated that pharmaceutical-grade L-noradrenaline bitartrate typically achieves enantiomeric excess values exceeding 99 percent [12] [8].

The absolute configuration of the noradrenaline component is designated as (1R)-2-amino-1-hydroxyethyl-benzene-1,2-diol, reflecting the spatial arrangement of substituents around the chiral center [1] [6]. This stereochemical specificity is crucial for biological activity, as the R-(-) enantiomer demonstrates significantly higher pharmacological potency compared to its S-(+) counterpart [12] [8].

Stereochemical ParameterValueReference
Configuration of noradrenaline componentR-(-) [6] [7] [8]
Configuration of tartaric acid component(2R,3R) [1] [9] [10]
Enantiomeric excess (ee)>99% [12] [8]
Optical rotation directionLevorotatory [11] [10]
Specific Rotation [α]₂₀/D-10.0 to -12.0° (C=5, H₂O) [3] [11]

Chemical Bonding in the Bitartrate Salt Form

The formation of L-noradrenaline bitartrate involves multiple types of intermolecular interactions that contribute to the overall stability and physical properties of the salt. The primary stabilizing interaction occurs through ionic bonding between the protonated amino group of noradrenaline and the deprotonated carboxylate groups of tartaric acid [13] [14]. This acid-base neutralization creates a stable ionic framework that forms the foundation of the salt structure.

Extensive hydrogen bonding networks provide secondary stabilization throughout the crystal lattice. The hydroxyl groups present on both the catechol ring of noradrenaline and the tartaric acid molecule participate in intermolecular hydrogen bonding interactions [13] [15]. These hydrogen bonds involve both donor and acceptor sites, creating a three-dimensional network that enhances the structural integrity of the crystalline form.

The bitartrate salt formation significantly enhances water solubility compared to the free base form of noradrenaline [13]. This solubility enhancement results from the hydrophilic nature of the tartrate anion and its ability to form additional hydrogen bonds with water molecules [13]. The compound demonstrates solubility values of approximately 31.93 milligrams per milliliter in both water and dimethyl sulfoxide [14].

Intramolecular hydrogen bonding within the catechol ring system contributes to conformational stability [13]. The adjacent hydroxyl groups on the benzene ring can form internal hydrogen bonds, which help maintain the preferred molecular conformation and contribute to the overall thermodynamic stability of the compound.

Van der Waals forces and weak π-π interactions between aromatic ring systems provide additional stabilization, particularly in the solid state [13]. These weaker interactions contribute to the crystal packing efficiency and influence the physical properties such as melting point and crystalline appearance.

Bonding TypeParticipantsContribution to StabilityReference
Ionic interactionProtonated amino group ↔ Tartrate carboxylatePrimary stabilization [13] [14]
Hydrogen bonding (intermolecular)Hydroxyl groups ↔ Carboxyl/hydroxyl groupsSecondary stabilization [13] [15]
Hydrogen bonding (intramolecular)Within catechol ring systemConformational stability [13]
van der Waals forcesAliphatic chains and ring systemsOverall molecular interactions [13] [14]

Isomeric Forms and Enantiomeric Purity

L-Noradrenaline bitartrate represents the pharmacologically active enantiomer of noradrenaline in salt form with tartaric acid. The compound exists predominantly as the R-(-) enantiomer, which corresponds to the naturally occurring and biologically active form found in mammalian physiology [12] [8]. This enantiomeric form demonstrates approximately 15 to 40 times greater pharmacological activity compared to its S-(+) counterpart [12] [8].

The enantiomeric purity of pharmaceutical-grade L-noradrenaline bitartrate typically exceeds 99 percent enantiomeric excess [12] [8]. This high level of stereochemical purity is achieved through stereoselective synthetic processes that avoid racemization and subsequent resolution procedures [8]. Advanced analytical techniques, including chiral high-performance liquid chromatography and circular dichroism spectroscopy, are employed to verify enantiomeric purity and detect trace amounts of the undesired S-(+) enantiomer [7].

The presence of the inactive D-(+) enantiomer as an impurity can significantly impact both the therapeutic efficacy and safety profile of the compound [7]. Studies have demonstrated that commercial preparations may contain between 0.5 to 5.7 percent of the D-(+) enantiomer, necessitating stringent quality control measures [7]. The limit of detection for the inactive enantiomer using modern analytical methods reaches approximately 0.5 percent of the total composition [7].

Racemization can occur under certain storage conditions, particularly when exposed to elevated temperatures, alkaline conditions, or prolonged light exposure [7] [16]. The bitartrate salt form provides enhanced protection against racemization compared to other salt forms due to the stabilizing influence of the tartrate counterion and the formation of a stable crystalline lattice [13].

The stereochemical stability of L-noradrenaline bitartrate is maintained through careful control of storage conditions, including temperature control (2-8°C), protection from light, and maintenance of appropriate pH conditions [17] [16]. These storage requirements ensure preservation of enantiomeric purity throughout the shelf life of pharmaceutical preparations.

Comparative Analysis with Other Catecholamine Salts

L-Noradrenaline bitartrate exhibits distinct advantages when compared to other catecholamine salt formulations in terms of stability, solubility, and handling characteristics. The bitartrate salt form provides superior stability compared to hydrochloride salts of catecholamines, primarily due to the absence of chloride interference with iron complexation processes [18].

When compared to L-epinephrine bitartrate, L-noradrenaline bitartrate demonstrates similar stability characteristics but differs in specific rotation values and molecular weight [12] [7] [8]. L-Epinephrine bitartrate exhibits a specific rotation of -50 to -54 degrees, significantly higher than the -10 to -12 degrees observed for L-noradrenaline bitartrate [12] [8] [11]. This difference reflects the structural variation between the two catecholamines, specifically the presence of an N-methyl group in epinephrine.

Dopamine hydrochloride, while more readily available and less expensive, presents certain limitations in research applications due to chloride anion interference with metal ion interactions [18] [19]. Studies have demonstrated that chloride ions can compete for ferric iron binding sites, potentially affecting the catecholamine's ability to form complexes with iron-containing proteins such as transferrin [18].

The tartrate counterion in L-noradrenaline bitartrate provides several advantages over simple hydrochloride salts. The tartrate anion contributes additional hydrogen bonding sites, enhancing the overall stability of the salt form [13]. Furthermore, the tartrate counterion does not interfere with iron complexation studies, making the bitartrate form particularly suitable for research involving metal ion interactions [18].

Solubility profiles vary among different catecholamine salts, with L-noradrenaline bitartrate demonstrating excellent aqueous solubility (31.93 milligrams per milliliter) while maintaining compatibility with organic solvents such as dimethyl sulfoxide [14]. This dual solubility characteristic provides flexibility in formulation development and research applications.

Catecholamine SaltMolecular Weight (g/mol)Optical ActivitySalt Form AdvantagesReference
L-Noradrenaline bitartrate319.26Levorotatory (-10° to -12°)Enhanced stability, improved solubility [1] [2] [14]
L-Epinephrine bitartrate333.29Levorotatory (-50° to -54°)Enhanced stability, improved solubility [12] [7] [8]
Dopamine hydrochloride189.64LevorotatoryGood solubility, but chloride interference [18] [19]
L-Noradrenaline hydrochloride205.64LevorotatoryGood solubility, simpler formulation [20] [21]

The melting point of L-noradrenaline bitartrate (129°C) provides an intermediate thermal stability compared to other catecholamine salts [3] [17]. This melting point reflects the balance between intermolecular forces within the crystal lattice and offers practical advantages for pharmaceutical processing and storage stability [17] [16].

The solubility characteristics of L-Noradrenaline bitartrate demonstrate marked selectivity for polar protic solvents, with water representing the optimal dissolution medium. Quantitative solubility studies reveal aqueous solubility ranging from 31.93 to 50 mg/mL, with solutions maintaining clarity to near-transparency [1] [2] [3]. The compound exhibits excellent compatibility with dimethyl sulfoxide, achieving concentrations of 25 to 31.93 mg/mL [2] [4], while dimethyl formamide supports concentrations up to 10 mg/mL [2].

SolventSolubility (mg/mL)Clarity
Water31.93 - 50Clear to almost transparency
Dimethyl sulfoxide (DMSO)25 - 31.93Clear
Dimethyl formamide10Clear
Phosphate buffered saline (pH 7.2)10Clear
EthanolVery slightly solubleN/A
Diethyl etherInsolubleN/A
ChloroformInsolubleN/A

The pronounced insolubility in non-polar organic solvents such as diethyl ether and chloroform [5] [6] reflects the highly polar nature of the bitartrate salt, attributed to multiple hydroxyl groups and ionic character. Phosphate buffered saline at physiological pH 7.2 supports dissolution at 10 mg/mL [2], indicating compatibility with biological fluid conditions.

pH-Dependent Behavior

L-Noradrenaline bitartrate exhibits complex ionization behavior characterized by multiple ionizable groups contributing to its pH-dependent properties. The compound demonstrates a pKa value of 8.64 at 25°C [1] [4], with additional ionization constants at pKa1 = 8.85 (strongest basic) and pKa2 = 9.5 (strongest acidic) [7]. The bitartrate salt formation results in acidic aqueous solutions, as hydrolysis produces a pH less than 7 due to the stronger acidic character of tartaric acid relative to the basic norepinephrine component [7].

ParameterValueNotes
pKa (25°C)8.64At 25°C
pKa1 (strongest basic)8.85Amine group ionization
pKa2 (strongest acidic)9.5Phenolic hydroxyl group
pH Profile Maximum (H2O)8.2Uptake maximum in biological systems
pH Stability RangeAcidic (bitartrate salt)Hydrolysis results in pH < 7

Biological uptake studies demonstrate optimal norepinephrine transport at pH 8.2 in aqueous medium [8], correlating with the ionization state of phenolic hydroxyl groups. The pH-dependent behavior influences both the amine and phenolic hydroxyl functionalities, with opposite charge characteristics affecting molecular recognition and binding processes [8].

Spectroscopic Properties

NMR Spectral Characteristics

Proton nuclear magnetic resonance spectroscopy of L-Noradrenaline bitartrate reveals characteristic chemical shifts consistent with the aromatic catechol structure and aliphatic amine functionality. The aromatic proton region displays distinct signals at δ 6.82 ppm (H-5, meta to hydroxyl), δ 6.72 ppm (H-6, ortho to hydroxyl), and δ 6.64 ppm (H-2, ortho to hydroxyl) [9] [10]. The benzylic proton appears as a triplet at δ 4.76 ppm, while the aminomethyl protons manifest as a complex multiplet between δ 2.98-3.31 ppm [9].

Position¹H Chemical Shift (ppm)MultiplicityIntegration
Aromatic H-5 (meta to OH)6.82Doublet1H
Aromatic H-6 (ortho to OH)6.72Doublet1H
Aromatic H-2 (ortho to OH)6.64Doublet1H
Benzylic CH4.76Triplet1H
CH2NH22.98-3.31Multiplet2H
Tartrate CH4.07Singlet2H

The tartrate component contributes signals at δ 4.07 ppm corresponding to the stereogenic carbon centers [9]. Exchangeable protons from hydroxyl, amine, and carboxylic acid groups exhibit variable chemical shifts dependent on solvent and concentration conditions.

Mass Spectrometric Analysis

Electron impact mass spectrometry of L-Noradrenaline bitartrate generates a molecular ion peak at m/z 319, corresponding to the intact bitartrate salt [9]. The fragmentation pattern exhibits characteristic peaks at m/z 169 (norepinephrine base, base peak), m/z 152 (loss of ammonia), m/z 139 (catechol fragment), and m/z 107 (hydroxybenzyl cation) [9] [11].

Fragment m/zRelative Intensity (%)Assignment
319 (M+)Molecular ionMolecular ion peak
169Base peak (100)Norepinephrine base
152100Loss of NH3
13999.99Catechol fragment
10795.50 - 100Hydroxybenzyl cation
9339.70Phenol fragment
77100Benzene ring

The mass spectral data confirm the structural integrity and provide diagnostic fragmentation patterns useful for analytical identification and purity assessment [9].

IR Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands reflecting the diverse functional groups present in L-Noradrenaline bitartrate. The broad, strong absorption between 3200-3600 cm⁻¹ corresponds to O-H stretching vibrations from phenolic and carboxylic acid groups [12]. Primary amine N-H stretching appears at 3000-3200 cm⁻¹, while aliphatic C-H stretching occurs at 2800-3000 cm⁻¹ [12].

Wavenumber (cm⁻¹)AssignmentIntensity
3200-3600O-H stretching (phenolic, carboxylic)Strong, broad
3000-3200N-H stretching (primary amine)Medium
2800-3000C-H stretching (aliphatic)Medium
1700-1750C=O stretching (carboxylic acid)Strong
1600-1650Aromatic C=C stretchingMedium
1200-1300C-O stretching (phenolic)Strong

The carbonyl stretching region at 1700-1750 cm⁻¹ demonstrates the presence of carboxylic acid functionality from the tartrate component [12]. Aromatic C=C stretching at 1600-1650 cm⁻¹ and phenolic C-O stretching at 1200-1300 cm⁻¹ confirm the catechol structural features [12].

Crystallographic Properties and Polymorphism

Crystallographic studies of L-Noradrenaline bitartrate reveal an orthorhombic crystal system with space group P212121, indicating chiral crystalline packing [13]. Unit cell parameters determined by X-ray diffraction include a = 8.611(2) Å, b = 6.138(2) Å, and c = 14.912(4) Å [13]. The crystal structure demonstrates close correspondence to related catecholamine structures, particularly adrenaline, in molecular geometry and crystalline arrangement [13].

ParameterValueNotes
Crystal SystemOrthorhombicSimilar to adrenaline
Space GroupP212121Chiral space group
Unit Cell a (Å)8.611(2)From X-ray diffraction
Unit Cell b (Å)6.138(2)From X-ray diffraction
Unit Cell c (Å)14.912(4)From X-ray diffraction
Z (molecules per unit cell)4Standard for this space group
R-factor0.036Conventional R-factor

The refinement achieved a conventional R-factor of 0.036 with standard deviations in bond lengths of 0.003 Å and bond angles of 0.2° [13]. While specific polymorphic forms of L-Noradrenaline bitartrate have not been extensively documented, the potential for polymorphism exists given the structural complexity and multiple hydrogen bonding sites [14] [15].

Thermal Stability Parameters

Thermal analysis of L-Noradrenaline bitartrate monohydrate reveals a melting point of 129°C [5] [6] [16], representing the temperature at which the crystalline structure undergoes phase transition. The compound demonstrates stability under normal ambient conditions but requires protection from excessive heat and light exposure [17] [18].

PropertyValueComments
Melting Point (°C)129Monohydrate form
Storage Temperature+2 to +8°CRecommended storage
Thermal StabilityStable under normal conditionsProtect from light
Degradation Half-life (pH 8.264, heat)5.5 minutesUnder accelerated conditions
Degradation at pH 1.977 (142h)80% remainingAcid conditions more stable

Accelerated degradation studies under elevated temperature and alkaline conditions (pH 8.264) demonstrate rapid decomposition with a half-life of 5.5 minutes [17]. Conversely, acidic conditions (pH 1.977) promote greater stability, with 80% of the compound remaining after 142 hours [17]. Long-term stability studies indicate excellent preservation when stored at -20°C with protection from light, maintaining greater than 99% potency for 365 days [18].

Hygroscopicity and Hydration States

L-Noradrenaline bitartrate exhibits significant hygroscopic properties, readily absorbing moisture from atmospheric conditions [19] [5]. The compound exists predominantly as a monohydrate under standard conditions, with a molecular weight of 337.28 g/mol compared to 319.27 g/mol for the anhydrous form [5] [6]. Karl Fischer analysis typically reveals water content between 5.0-6.0% [19] [5], consistent with monohydrate stoichiometry.

FormMolecular WeightFormula
Anhydrous319.27C8H11NO3·C4H6O6
Monohydrate337.28C8H11NO3·C4H6O6·H2O
Water Content (Karl Fischer)5.0 - 6.0%Experimental range
HygroscopicityHygroscopicAbsorbs moisture from air

The hygroscopic nature necessitates careful storage under controlled humidity conditions, typically requiring desiccated environments or sealed containers [20] [21]. Desiccation prior to use is not recommended as it may alter the hydration state and consequently affect solubility and stability characteristics [12]. The monohydrate form represents the thermodynamically stable phase under ambient conditions, with the water molecule integral to the crystal lattice structure [22] [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

319.09033112 g/mol

Monoisotopic Mass

319.09033112 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZW81GF408B
IFY5PE3ZRW

Related CAS

51-41-2 (Parent)
87-69-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95.24%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (92.86%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (90.48%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

71827-07-1
51-40-1

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Umehara T, Oka H, Nakahara A, Matsuno H, Toyoda C. High norepinephrinergic orthostatic hypotension in early Parkinson's disease. Parkinsonism Relat Disord. 2018 May 28. pii: S1353-8020(18)30257-8. doi: 10.1016/j.parkreldis.2018.05.025. [Epub ahead of print] PubMed PMID: 29880316.
2: Zhang TT, Xue R, Fan SY, Fan QY, An L, Li J, Zhu L, Ran YH, Zhang LM, Zhong BH, Li YF, Ye CY, Zhang YZ. Ammoxetine attenuates diabetic neuropathic pain through inhibiting microglial activation and neuroinflammation in the spinal cord. J Neuroinflammation. 2018 Jun 7;15(1):176. doi: 10.1186/s12974-018-1216-3. PubMed PMID: 29879988.
3: Teng S, Ren Z, Zhao K. Vagal Stimulation Facilitates Improving Effects of Ranolazine on Cardiac Function in Rats with Chronic Ischemic Heart Failure. Curr Mol Med. 2018 Jun 7. doi: 10.2174/1566524018666180608085330. [Epub ahead of print] PubMed PMID: 29879885.
4: Chen YC, Yu YH. The Potential of Brown Adipogenesis and Browning in Porcine Bone Marrow-derived Mesenchymal Stem Cells. J Anim Sci. 2018 Jun 7. doi: 10.1093/jas/sky230. [Epub ahead of print] PubMed PMID: 29878130.
5: Ong RKS, Flores SK, Reddick RL, Dahia PLM, Shawa H. A Unique Case of Metastatic, Functional, Hereditary Paraganglioma Associated with an SDHC Germline Mutation. J Clin Endocrinol Metab. 2018 Jun 6. doi: 10.1210/jc.2017-01302. [Epub ahead of print] PubMed PMID: 29878124.
6: Johnson MA, Tibbits EM, Hoareau GL, Simon MA, Davidson AJ, DeSoucy ES, Faulconer ER, Grayson JK, Neff LP, Williams TK. Endovascular Perfusion Augmentation for Critical Care: Partial Aortic Occlusion for Treatment of Severe Ischemia-Reperfusion Shock. Shock. 2018 Jun 5. doi: 10.1097/SHK.0000000000001199. [Epub ahead of print] PubMed PMID: 29877961.
7: Moller PW, Hana A, Heinisch PP, Liu S, Djafarzadeh S, Haenggi M, Bloch A, Takala J, Jakob SM, Berger D. The Effects of Vasoconstriction and Volume Expansion on Veno-Arterial ECMO Flow. Shock. 2018 Jun 5. doi: 10.1097/SHK.0000000000001197. [Epub ahead of print] PubMed PMID: 29877960.
8: Poormasjedi-Meibod MS, Mansouri M, Fossey M, Squair JW, Liu J, McNeill JH, West CR. Experimental spinal cord injury causes left-ventricular atrophy and is associated with an upregulation of proteolytic pathways. J Neurotrauma. 2018 Jun 7. doi: 10.1089/neu.2017.5624. [Epub ahead of print] PubMed PMID: 29877162.
9: Murillo-Rodríguez E, Arankowsky-Sandoval G, Rocha NB, Peniche-Amante R, Veras AB, Machado S, Budde H. Systemic Injections of Cannabidiol Enhance Acetylcholine Levels from Basal Forebrain in Rats. Neurochem Res. 2018 Jun 6. doi: 10.1007/s11064-018-2565-0. [Epub ahead of print] PubMed PMID: 29876791.
10: Vuignier Y, Grouzmann E, Muller O, Vakilzadeh N, Faouzi M, Maillard MP, Qanadli SD, Burnier M, Wuerzner G. Blood Pressure and Renal Responses to Orthostatic Stress Before and After Radiofrequency Renal Denervation in Patients with Resistant Hypertension. Front Cardiovasc Med. 2018 May 23;5:42. doi: 10.3389/fcvm.2018.00042. eCollection 2018. PubMed PMID: 29876358; PubMed Central PMCID: PMC5975430.
11: Bredewold R, Nascimento NF, Ro GS, Cieslewski SE, Reppucci CJ, Veenema AH. Involvement of dopamine, but not norepinephrine, in the sex-specific regulation of juvenile socially rewarding behavior by vasopressin. Neuropsychopharmacology. 2018 May 22. doi: 10.1038/s41386-018-0100-2. [Epub ahead of print] PubMed PMID: 29875448.
12: Mizutani H, Sakakibara F, Komuro M, Sasaki E. TAS-303, a novel selective norepinephrine reuptake inhibitor that increases urethral pressure in rats, indicating its potential as a therapeutic agent for stress urinary incontinence. J Pharmacol Exp Ther. 2018 Jun 6. pii: jpet.118.248039. doi: 10.1124/jpet.118.248039. [Epub ahead of print] PubMed PMID: 29875227.
13: Xing S, Kim S, Schumock GT, Touchette DR, Calip GS, Leow AD, Lee TA. Risk of Diabetes Hospitalization or Diabetes Drug Intensification in Patients With Depression and Diabetes Using Second-Generation Antipsychotics Compared to Other Depression Therapies. Prim Care Companion CNS Disord. 2018 May 10;20(3). pii: 17m02220. doi: 10.4088/PCC.17m02220. PubMed PMID: 29873957.
14: Rink L, Braun C, Bschor T, Henssler J, Franklin J, Baethge C. Dose Increase Versus Unchanged Continuation of Antidepressants After Initial Antidepressant Treatment Failure in Patients With Major Depressive Disorder: A Systematic Review and Meta-Analysis of Randomized, Double-Blind Trials. J Clin Psychiatry. 2018 May 15;79(3). pii: 17r11693. doi: 10.4088/JCP.17r11693. [Epub ahead of print] PubMed PMID: 29873954.
15: Decker AM, Blough BE. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Heliyon. 2018 May 31;4(5):e00633. doi: 10.1016/j.heliyon.2018.e00633. eCollection 2018 May. PubMed PMID: 29872766; PubMed Central PMCID: PMC5986547.
16: Annane D, Ouanes-Besbes L, de Backer D, DU B, Gordon AC, Hernández G, Olsen KM, Osborn TM, Peake S, Russell JA, Cavazzoni SZ. A global perspective on vasoactive agents in shock. Intensive Care Med. 2018 Jun 4. doi: 10.1007/s00134-018-5242-5. [Epub ahead of print] Review. PubMed PMID: 29868972.
17: Onton JA, Matthews SC, Kang DY, Coleman TP. In-Home Sleep Recordings in Military Veterans With Posttraumatic Stress Disorder Reveal Less REM and Deep Sleep <1 Hz. Front Hum Neurosci. 2018 May 11;12:196. doi: 10.3389/fnhum.2018.00196. eCollection 2018. PubMed PMID: 29867419; PubMed Central PMCID: PMC5958207.
18: Xiao T, Ackerman CM, Carroll EC, Jia S, Hoagland A, Chan J, Thai B, Liu CS, Isacoff EY, Chang CJ. Copper regulates rest-activity cycles through the locus coeruleus-norepinephrine system. Nat Chem Biol. 2018 Jun 4. doi: 10.1038/s41589-018-0062-z. [Epub ahead of print] PubMed PMID: 29867144.
19: Pérez-Torres I, Moguel-González B, Soria-Castro E, Guarner-Lans V, Avila-Casado MDC, Goes TIFV. Vascular Hyperactivity in the Rat Renal Aorta Participates in the Association between Immune Complex-Mediated Glomerulonephritis and Systemic Hypertension. Int J Environ Res Public Health. 2018 Jun 3;15(6). pii: E1164. doi: 10.3390/ijerph15061164. PubMed PMID: 29865287.
20: Yu X, He W, Qin Z, Liu S, Ma R, Luo D, HuHu I, Xie J, He B, Lu Z, Jiang H. Selective ablation of the ligament of Marshall attenuates atrial electrical remodeling in a short-term rapid atrial pacing canine model. J Cardiovasc Electrophysiol. 2018 Jun 4. doi: 10.1111/jce.13658. [Epub ahead of print] PubMed PMID: 29864240.

Explore Compound Types